molecular formula C11H18N2O5 B13078087 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B13078087
M. Wt: 258.27 g/mol
InChI Key: INGPNYUYNRFJBP-SNAWJCMRSA-N
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Description

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid typically involves the protection of amino acids with the tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical reactions without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is unique due to its specific structure and the presence of both the Boc-protected amino group and the oxobutenoic acid moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry .

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

(E)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-5H,6-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/b5-4+

InChI Key

INGPNYUYNRFJBP-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C=CC(=O)O

Origin of Product

United States

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